molecular formula C9H11N3O B1438871 6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 889943-33-3

6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B1438871
CAS No.: 889943-33-3
M. Wt: 177.2 g/mol
InChI Key: ZEPLJTYVYXPPJB-UHFFFAOYSA-N
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Description

6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6,8-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can modulate the expression of genes related to the p53 pathway, thereby affecting cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular antioxidant defenses, while at high doses, it may exhibit toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for different transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments .

Properties

IUPAC Name

6,8-dimethyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-3-6(2)11-9-8(5)12-7(13)4-10-9/h3H,4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPLJTYVYXPPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 2
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 3
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 4
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 5
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Reactant of Route 6
6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.